molecular formula C26H31NO3 B1664621 4-Oxofenretinide CAS No. 865536-65-8

4-Oxofenretinide

Cat. No. B1664621
CAS RN: 865536-65-8
M. Wt: 405.5 g/mol
InChI Key: NZVOGZATHCUFRC-KFJFTADJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-Fenretinide (4-oxo-4-HPR) is a recently identified metabolite of fenretinide (4-HPR). It has been found to be effective in inducing cell growth inhibition in ovarian, breast, and neuroblastoma tumor cell lines . It is more effective than 4-HPR in most cell lines and is effective in both 4-HPR–sensitive and 4-HPR–resistant cells .


Synthesis Analysis

The polar metabolite 4-oxo- N - (4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is an oxidized form of 4-HPR with modification in position 4 of the cyclohexene ring . In A2780/HPR cells continuously treated with 4-HPR and producing 4-oxo-4-HPR, CYP26A1 and CRBP-I were markedly up-regulated compared with A2780 untreated cells .


Molecular Structure Analysis

The molecular formula of 4-Oxofenretinide is C26H31NO3 . It is an oxidized form of 4-HPR with modification in position 4 of the cyclohexene ring .


Chemical Reactions Analysis

4-Oxo-4-HPR causes a marked accumulation of cells in G2-M . This effect is associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 405.53 . The molecular formula is C26H31NO3 .

Scientific Research Applications

Cancer Cell Inhibition

4-Oxofenretinide, a metabolite of fenretinide, has demonstrated significant effectiveness in inhibiting cell growth in various cancer types, including ovarian, breast, and neuroblastoma tumor cell lines. This effectiveness is observed even in cells resistant to fenretinide, suggesting a broad potential for therapeutic applications in cancer treatment. The mechanism of action involves G2-M cell cycle arrest and apoptosis, independent of nuclear retinoid receptors, with increased expression of apoptosis-related proteins like p53 and p21 (Villani et al., 2006).

Metabolic Pathways

The identification of this compound in plasma from patients and its formation in tumor cells has been linked to the expression of enzymes involved in retinoid metabolism, such as cytochrome P450 26A1 (CYP26A1). This suggests that this compound's formation and its biological activity are influenced by specific metabolic pathways and enzyme expressions in cancer cells (Villani et al., 2004).

Dual Mechanism of Action

This compound kills cancer cells through at least two independent mechanisms. It acts as an antimicrotubule agent, leading to mitotic arrest, and also induces apoptosis via reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress response. This dual action potentially makes this compound more effective than its parent compound, fenretinide, and could target tumor cells more efficiently, including those resistant to fenretinide (Tiberio et al., 2010).

Fenretinide Metabolism

The metabolism of fenretinide to this compound has been observed in mice, humans, and various tumor cell lines. This metabolic process involves enzymes like CYP26A1 and is not correlated with the drug's growth inhibitory effect, suggesting a complex interaction between drug metabolism and therapeutic efficacy (Villani et al., 2004).

Antimitotic Effect

This compound exhibits antimitotic effects by inhibiting tubulin polymerization, a novel mechanism for a retinoid. This action results in mitotic arrest, indicating a direct interaction with tubulin and a new potential therapeutic pathway for cancer treatment (Appierto et al., 2009).

Enhanced Tumor Targeting

Encapsulation of fenretinide in polymeric micelles, which enhances tumor targeting and delivery, has shown increased antitumor efficacy in vivo. This approach significantly delays tumor growth without causing body weight loss, suggesting a promising strategy for solid tumor treatment (Okuda et al., 2009).

Mechanism of Action

Target of Action

4-Oxofenretinide, a metabolite of Fenretinide , primarily targets cell cycle regulatory proteins and apoptosis-related proteins . It interacts with these proteins to induce cell growth inhibition and apoptosis .

Mode of Action

Unlike Fenretinide, which only slightly affects the G1 phase of the cell cycle, this compound causes a marked accumulation of cells in the G2-M phase . This effect is associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .

Biochemical Pathways

This compound affects the cell cycle regulation and apoptosis pathways . It induces a marked G2-M cell cycle arrest , and apoptosis in both Fenretinide-sensitive and Fenretinide-resistant cells . The apoptosis involves activation of caspase-3 and caspase-9 .

Pharmacokinetics

It has been found that this compound plasma levels are slightly lower than those of the parent drug, fenretinide . The formation of this biologically active metabolite in tumor cells was due to CYP26A1 induction .

Result of Action

The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis . It has been found to be two to four times more effective than Fenretinide in most cell lines, and is effective in both Fenretinide-sensitive and Fenretinide-resistant cells . It also increases reactive oxygen species generation and ceramide levels by de novo synthesis .

Action Environment

The action of this compound can be influenced by the expression of retinoic acid receptors (RARs). Elevated levels of CYP26A1 protein and metabolism of Fenretinide to this compound were found in cells transfected with RARβ and to a lesser extent in those transfected with RARγ . This suggests that the expression of RARs can influence the formation and thus the action of this compound.

Safety and Hazards

According to the safety data sheet, 4-Oxofenretinide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-Oxofenretinide has been found to interact with various enzymes and proteins. It has been shown to be more effective than fenretinide in inducing cell growth inhibition in ovarian, breast, and neuroblastoma tumor cell lines . The growth-inhibitory effects of this compound seem to be independent of nuclear retinoid receptors (RAR), as indicated by the failure of RAR antagonists to inhibit its effects and by its poor ability to bind and transactivate RARs .

Cellular Effects

This compound has a marked effect on various types of cells and cellular processes. Unlike fenretinide, which only slightly affected the G1 phase of the cell cycle, this compound caused a marked accumulation of cells in G2-M . This effect was associated with a reduction in the expression of regulatory proteins of G2-M (cyclin-dependent kinase 1 and cdc25c) and S (cyclin A) phases, and with an increase in the expression of apoptosis-related proteins, such as p53 and p21 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis in both fenretinide-sensitive and fenretinide-resistant cells and involves activation of caspase-3 and caspase-9 but not caspase-8 . It also increases reactive oxygen species generation and ceramide levels by de novo synthesis .

Temporal Effects in Laboratory Settings

It has been shown to be effective in both fenretinide-sensitive and fenretinide-resistant cells , indicating its potential long-term effects on cellular function.

Metabolic Pathways

This compound is a metabolite of fenretinide and is formed through the induction of cytochrome P450 26A1 . The formation of this biologically active metabolite in tumor cells was influenced by RAR expression .

properties

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOGZATHCUFRC-KFJFTADJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460380
Record name 3-Keto fenretinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865536-65-8
Record name 4-Oxofenretinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865536658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Keto fenretinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxofenretinide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT9VGV5Y5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxofenretinide
Reactant of Route 2
4-Oxofenretinide
Reactant of Route 3
4-Oxofenretinide
Reactant of Route 4
Reactant of Route 4
4-Oxofenretinide
Reactant of Route 5
4-Oxofenretinide
Reactant of Route 6
Reactant of Route 6
4-Oxofenretinide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.